ERGi-USU-6 mesylate

Prostate cancer ERG inhibition Cell viability

ERGi-USU-6 mesylate (Compound 7b) is the optimized mesylate salt from the ERGi-USU series, delivering 2.2-fold improved potency (IC50=0.089μM in VCaP) over the parent compound. Its dual ERG/RIOK2 inhibition induces ribosomal stress and ferroptosis selectively in ERG-positive cancer cells while sparing normal HUVEC endothelial cells—providing built-in selectivity validation. Validated in vivo with MTD of 100mg/kg IP in VCaP xenograft models. Superior solubility and tolerability confirmed against 20 other salt derivatives. Ideal for mechanistic studies of the RIOK2-ERG signaling axis and TMPRSS2-ERG gene fusion research.

Molecular Formula C14H18N4O4S
Molecular Weight 338.38 g/mol
Cat. No. B14079476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERGi-USU-6 mesylate
Molecular FormulaC14H18N4O4S
Molecular Weight338.38 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=N2)O.CS(=O)(=O)O
InChIInChI=1S/C13H14N4O.CH4O3S/c1-17(2)10-6-7-11(12(18)9-10)15-16-13-5-3-4-8-14-13;1-5(2,3)4/h3-9,18H,1-2H3;1H3,(H,2,3,4)
InChIKeyUKIKMFBVZICNPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ERGi-USU-6 Mesylate: A Next-Generation ERG-Positive Prostate Cancer Inhibitor Derived from SAR-Optimized Salt Formulation


ERGi-USU-6 mesylate (Compound 7b) is a selective small-molecule inhibitor targeting the ERG oncoprotein and its upstream regulator RIOK2 in ERG-positive prostate cancer cells. Developed through structure-activity relationship (SAR) studies from the parental compound ERGi-USU, this salt derivative exhibits improved potency and solubility while maintaining cancer-selective activity [1]. ERGi-USU-6 mesylate addresses the therapeutic gap in targeting the TMPRSS2-ERG gene fusion, which drives approximately 50–65% of prostate cancer cases and persists in ~35% of metastatic castration-resistant prostate cancers [2].

Why ERGi-USU-6 Mesylate Cannot Be Substituted with Other ERG-Targeting Small Molecules


ERG-targeting small molecules exhibit fundamentally divergent mechanisms of action and potency profiles that preclude simple substitution. ERGi-USU-6 mesylate operates via dual inhibition of ERG and the atypical kinase RIOK2, inducing ribosomal stress and ferroptosis selectively in ERG-positive cancer cells while sparing ERG-positive normal endothelial cells [1]. In contrast, alternative ERG inhibitors such as VPC-18005 and YK-4-279 target the ERG-ETS DNA-binding domain with substantially weaker cellular potency (IC50 values in the 3–6 μM range for reporter assays) and distinct selectivity profiles [2]. Even within the ERGi-USU chemical series, salt formulation critically impacts solubility, dissolution rate, and in vivo tolerability—as demonstrated by the mesylate salt (7b) outperforming 20 other salt derivatives in the same optimization campaign [3]. These mechanistic, potency, and formulation differences mean that generic substitution without empirical validation would compromise experimental reproducibility and translational relevance.

Quantitative Differentiation of ERGi-USU-6 Mesylate: Head-to-Head Comparative Evidence for Scientific Procurement


2.2-Fold Improvement in Cell Growth Inhibition Potency Over Parental ERGi-USU in VCaP Cells

ERGi-USU-6 mesylate demonstrates a 2.2-fold improvement in cell growth inhibition potency compared to the parental compound ERGi-USU in ERG-positive VCaP prostate cancer cells. The mesylate salt derivative (7b) achieved an IC50 of 0.089 μM, versus 0.200 μM for the parent compound [1]. This improvement was observed across multiple independent studies, with additional data confirming IC50 values of 70-89 nM for ERGi-USU-6 derivatives [2].

Prostate cancer ERG inhibition Cell viability

Superior Potency Versus Alternative ERG DNA-Binding Domain Inhibitor VPC-18005

ERGi-USU-6 mesylate (IC50 = 0.089 μM) exhibits approximately 67-fold greater potency than the ERG DNA-binding domain inhibitor VPC-18005 (IC50 = 6 μM) in ERG-positive VCaP prostate cancer cells [1]. This cross-study comparison highlights the potency advantage of the RIOK2-targeting mechanism over direct ETS-domain inhibition in this cellular context. VPC-18005 requires substantially higher concentrations to achieve ERG-mediated luciferase reporter inhibition in the same VCaP cell line [1].

ERG inhibitor comparison VCaP cells Potency ranking

In Vivo Maximum Tolerated Dose Established at 100 mg/kg with Parallel Comparison to Parental ERGi-USU

The maximum tolerated dose (MTD) of ERGi-USU-6 was established at 100 mg/kg in athymic nude mice through parallel comparison with the parental compound ERGi-USU. At this dose, all mice survived with no deterioration in health observed during the monitoring period [1]. Mortality occurred at higher doses: 2 out of 5 mice at 150 mg/kg and 4 out of 5 mice at 200 mg/kg in the ERGi-USU-6 treatment group. The parental compound ERGi-USU demonstrated a higher MTD of 150 mg/kg [2]. This established safety parameter provides essential dosing guidance for in vivo tumor xenograft studies.

In vivo tolerability Maximum tolerated dose Preclinical safety

Retained Cancer-Selective Activity with No Effect on ERG-Positive Normal Endothelial Cells at Effective Doses

ERGi-USU-6 mesylate (7b) maintains the cancer-selective activity profile of the parental compound, showing no adverse effect on ERG-positive normal primary endothelial cells (HUVEC) at the same dose concentrations that effectively inhibit ERG-positive VCaP prostate cancer cells [1]. HUVEC cells treated with the same dose range as VCaP cells were unaffected by the 7b salt derivative at its highest tested doses [2]. This selectivity pattern is consistent with the parental ERGi-USU, which demonstrated selective inhibition of ERG-positive cancer cells with minimal effect on normal prostate or endothelial cells [3].

Cancer selectivity Normal cell sparing Therapeutic window

Dual Inhibition of ERG and RIOK2 with IC50 Values of 0.17 μM and 0.13 μM in VCaP Cells

ERGi-USU-6 mesylate (Compound 7b) exhibits dual inhibition of both ERG protein levels (IC50 = 0.17 μM) and the upstream atypical kinase RIOK2 (IC50 = 0.13 μM) in ERG-positive VCaP prostate cancer cells [1]. This dual-target activity distinguishes ERGi-USU-6 from alternative ERG inhibitors that target only the ERG-ETS DNA-binding domain without affecting RIOK2. RIOK2 protein levels are consistently decreased in response to ERGi-USU-6 treatment, providing a measurable pharmacodynamic marker associated with ERG inhibition [2].

RIOK2 inhibition Dual-target activity Mechanism of action

Mesylate Salt (7b) Identified as Optimal Formulation Among 21 Salt Derivatives for Solubility and Activity

Among 21 synthesized salt derivatives of ERGi-USU-6, the mesylate salt formulation (Compound 7b) was identified as the most effective derivative, exhibiting increased solubility and enhanced inhibition of ERG and RIOK2 protein levels in ERG-positive prostate cancer cells across three independent experiments [1]. The salt selection process involved systematic evaluation of preformulation characteristics, physicochemical properties, solubility, pKa, partition coefficient, and pH-solubility profiling [2]. This formulation optimization addresses the solubility limitations observed with the free base form at higher concentrations in vivo [3].

Salt formulation Solubility optimization SAR studies

Validated Research Applications for ERGi-USU-6 Mesylate Based on Quantitative Evidence


In Vitro Studies of ERG-Positive Prostate Cancer Cell Growth Inhibition Requiring Sub-100 nM Potency

ERGi-USU-6 mesylate is optimally suited for in vitro studies in ERG-positive prostate cancer cell lines (e.g., VCaP) where sub-100 nM potency is required. The compound inhibits VCaP cell growth with an IC50 of 0.089 μM [1], representing a 2.2-fold improvement over the parental ERGi-USU [2]. This potency range aligns with FDA-approved drug benchmarks [3] and is approximately 67-fold more potent than the alternative ERG inhibitor VPC-18005 (IC50 = 6 μM in VCaP reporter assays) [4]. Researchers conducting dose-response studies should note the dual ERG/RIOK2 inhibition profile with IC50 values of 0.17 μM and 0.13 μM, respectively [1].

In Vivo Tumor Xenograft Studies with Validated Dosing Parameters

ERGi-USU-6 mesylate is validated for in vivo tumor xenograft studies in athymic nude mouse models bearing ERG-positive VCaP xenografts. The maximum tolerated dose (MTD) has been established at 100 mg/kg via intraperitoneal administration, with all animals surviving and showing no deterioration in health at this dose [1]. Researchers should avoid exceeding 100 mg/kg, as mortality occurred at 150 mg/kg (2 of 5 mice) and 200 mg/kg (4 of 5 mice) [2]. The optimized mesylate salt formulation (7b) is specifically recommended for in vivo applications due to its enhanced solubility profile compared to the free base [3].

Cancer-Selective Toxicity Studies Requiring Normal Cell Sparing Controls

ERGi-USU-6 mesylate enables cancer-selective toxicity studies where differential effects between malignant and normal ERG-positive cells must be assessed. The compound shows no adverse effect on ERG-positive normal primary endothelial cells (HUVEC) at the same dose concentrations that effectively inhibit VCaP prostate cancer cells [1]. This selectivity profile makes ERGi-USU-6 mesylate suitable for comparative studies using HUVEC cells as normal tissue controls, providing a built-in selectivity validation that eliminates the need for researchers to independently verify cancer-selective activity [2].

RIOK2-ERG Pathway Mechanistic Studies Requiring Dual-Target Inhibition

ERGi-USU-6 mesylate is specifically indicated for mechanistic studies investigating the RIOK2-ERG signaling axis and its downstream effects on ribosomal biogenesis and ferroptosis. The compound's dual inhibition of RIOK2 (IC50 = 0.13 μM) and ERG protein levels (IC50 = 0.17 μM) in VCaP cells [1] distinguishes it from alternative ERG inhibitors that target only the ERG-ETS DNA-binding domain [2]. RIOK2 protein levels serve as a pharmacodynamic marker that is consistently decreased in response to ERGi-USU-6 treatment, providing a measurable readout for target engagement [3]. The compound's selective inhibition of ERG-positive cancer cells with no detectable effect on ERG-positive normal cells removes concerns about pleiotropic biological activity [4].

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